molecular formula C4H9KO B104284 Potassium tert-butoxide CAS No. 865-47-4

Potassium tert-butoxide

Cat. No. B104284
CAS RN: 865-47-4
M. Wt: 112.21 g/mol
InChI Key: LPNYRYFBWFDTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium tert-butoxide (KOtBu) is a strong, non-nucleophilic base that has been widely used in organic synthesis. It is known for promoting various chemical reactions, including intramolecular cyclization, dehydrogenative silylation, silaboration, biaryl coupling, hydration of nitriles, and dehydrogenation of N-heterocycles . The versatility of KOtBu in facilitating these transformations under transition-metal-free conditions makes it an attractive reagent for the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of KOtBu typically involves the reaction of tert-butanol with potassium metal. However, the studies provided do not focus on the synthesis of KOtBu itself but rather on its application in promoting various chemical reactions. For instance, KOtBu has been used to mediate the intramolecular cyclization of aryl ethers, amines, and amides under microwave irradiation, leading to products with high regioisomeric ratios .

Molecular Structure Analysis

While the molecular structure of KOtBu is not directly discussed in the provided papers, its reactivity suggests that the tert-butoxide ion is a strong base due to its bulky tert-butyl group, which provides steric hindrance and enhances the base's non-nucleophilicity. This property is crucial for its role in various chemical reactions where a strong base is required.

Chemical Reactions Analysis

KOtBu has been shown to initiate a variety of chemical reactions. For example, it can promote the dehydrogenative C-H silylation of heteroaromatics through a radical chain mechanism . It also catalyzes the regio- and diastereoselective silaboration of aromatic alkenes and facilitates biaryl coupling without the need for additional diamine or phenanthroline catalysts . Moreover, KOtBu can act as a nucleophilic oxygen source in the hydration of nitriles to amides and promote the acceptorless dehydrogenation of N-heterocycles . These reactions highlight the broad utility of KOtBu in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of KOtBu are inferred from its reactivity in various chemical processes. It is a strong base that can deprotonate substrates, initiate radical pathways, and promote nucleophilic attacks. Its chemical properties are exemplified in the dehydrochlorination of tert-chlorine-telechelic polyisobutylene, where it leads to quantitative dehydrochlorination . Additionally, KOtBu's ability to promote annulation reactions under different conditions, as seen in the selective synthesis of benzofuran and benzoannulene derivatives , and its catalytic role in the synthesis of benzofuroazepines , further demonstrate its chemical versatility.

Scientific Research Applications

Transition-Metal-Free Hydration of Nitriles

Potassium tert-butoxide serves as a nucleophilic oxygen source in the hydration of nitriles to amides under anhydrous conditions. This process, suitable for a wide range of substrates, offers an efficient and economically viable synthetic route to amides without the need for transition-metal catalysts. It also scales well to bulk synthesis (Midya et al., 2015).

Intra-Molecular Arylation via Radical Pathway

Potassium tert-butoxide mediates intramolecular cyclization of aryl ethers, amines, and amides under microwave irradiation. The reaction involves a single-electron transfer initiating aryl radical formation, leading to high regioisomeric ratios in the products (Roman et al., 2011).

Selective Cyclization of Alkynols and Alkynylamines

This base catalyzes the cyclization of aromatic alkynols and alkynylamines. Alkynols are converted to exo-cyclic enol ethers as Z-stereoisomers with high selectivity, while alkynylamines yield indoles and isoindolin-1-ones (Li et al., 2014).

One-Pot Three-Component Reaction for Carbon–Sulfur Bond Formation

Potassium tert-butoxide efficiently catalyzes a one-pot reaction involving aryl aldehydes, acetophenones, and thiols. This Claisen–Schmidt/Michael addition reaction synthesizes thia-Michael adducts with high yields, best carried out in tert-butyl alcohol at room temperature (Movassagh & Rakhshani, 2011).

Arylation Reactions of Enol-Lactone

Potassium tert-butoxide is used in arylation reactions of an enol-lactone with benzyl halides, revealing variations in C-arylation to O-arylation ratios based on the substitution pattern of the aryl halide (Ibrahimi et al., 2003).

Fluorescence Staining Applications

It can be used in fluorescence staining, particularly for the determination of its own concentration. The fluorescence intensity of certain compounds increases linearly with the concentration of potassium tert-butoxide (Jinlai et al., 2016).

Diazonium Compound Reactions

Its application in the reactions of diazonium compounds with amino acids and proteins has been explored, offering insights into organic synthesis and biochemical processes (Howard & Wild, 1957).

Catalysis in Synthesis Processes

Potassium tert-butoxide demonstrates catalytic efficiency in various synthesis processes, such as the synthesis of γ-butenolides and benzofuroazepines. These reactions typically involve the formation of new carbon-carbon bonds in a selective and efficient manner (Du et al., 2012; Gai et al., 2015).

C-H Bond Silylation

Remarkably, potassium tert-butoxide catalyzes the C-H bond silylation of aromatic heterocycles, offering an alternative to precious metal catalysts. This process, involving Earth-abundant potassium cation, is noteworthy for its unique mechanism and efficiency in C-H bond functionalization (Banerjee et al., 2017).

Regioselective Silaboration

This base also catalyzes the regio- and diastereoselective silaboration of aromatic alkenes, providing an alternative to transition metal-catalyzed reactions (Ito et al., 2012).

Safety And Hazards

Potassium tert-butoxide is flammable and reacts violently with water . It causes severe skin burns and eye damage . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

potassium;2-methylpropan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O.K/c1-4(2,3)5;/h1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNYRYFBWFDTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061220
Record name 2-Methyl-2-propanol, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Light yellow solid; [Sigma-Aldrich MSDS]
Record name 2-Propanol, 2-methyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium tert-butoxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16877
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Potassium tert-butoxide

CAS RN

865-47-4
Record name tert-Butoxide, potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 2-methyl-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-2-propanol, potassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2061220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium tert-butanolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM TERT-BUTYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR838VHE0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), benzamidine hydrochloride (37.4 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0°C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch had reached the correct temperature, the potassium t-butoxide solution was charged slowly, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (300 ml), 150 ml ethyl acetate and water (200 ml) were charged. The batch was agitated for 10 minutes, a small amount of solid was filtered off, and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, 48.7 g. m. p. 54–55° C., 1H NMR (CDCl3): δ2.58 (6H, s, CH3), δ3.89 (3H, s, OCH3), δ7.42 (3H, s, ArH), δ8.40 (2H, s, ArH). 13H CMR (CDCl3): δ168.78, δ165.24, δ164.11, δ137.57, δ131.34, δ128.93, δ128.92, δ124.12, δ52.86, δ23.65. HR-MS; Calculated for C14H15N2O2, m/z=243.1134. Found 243.1134.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
136 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (34.4 g, 0.2 mole), acetamidine hydrochloride (22.7 g), acetone (136 ml) and methyl alcohol (100 ml) were charged into a 1 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction was blanketed with nitrogen, the agitator started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide was prepared (27 g in THF, 100 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was slowly charged, keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was charged dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (140 ml) and water (85 ml) were charged. The batch was agitated for 10 minutes and the layers were then separated. The organic layer was concentrated under vacuum to afford a solid residue of methyl 2,4,6-trimethylpyrimidine-5-carboxylate, 35.8 g. The product was purified by crystallizing from methanol. m. p. 61–62° C., 1H NMR (CDCl3): δ2.44 (6H, s, CH3), δ2.61 (3H, s, CH3), δ3.88 (3H, s, OCH3). 13H CMR (CDCl3): δ168.57, δ168.00, δ164.83, δ123.71, δ52.87, δ26.38, δ23.26. HR-MS; Calculated for C9H13N2O2, m/z=181.0977. Found 181.0972.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
34.4 g
Type
reactant
Reaction Step Two
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
136 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl 2-acetyl-3-methoxy-2-butenoate (86 g), formamidine acetate (62.5 g), acetone (344 ml) and methyl alcohol (258 ml) were charged into a 2 L 3-necked, flask (fitted with addition funnel, condenser, agitator and nitrogen inlet). The reaction is blanketed with nitrogen, the agitator is started and the batch cooled to between −5 and 0° C. While the batch was cooling, a solution of potassium t-butoxide is prepared (67.4 g in THF, 258 ml) under nitrogen. When the batch reached the correct temperature, the potassium t-butoxide solution was charged slowly keeping the temperature below 5° C. The batch was allowed to warm to about 25° C. The reaction was complete after about 1.5 hours. Concentrated hydrochloric acid was added dropwise to bring the pH to 7. The batch was concentrated under vacuum until no more volatiles were collected. Methyl t-butylether (170 ml) and water (90 ml) were charged into the reaction. The batch was agitated for about 10 minutes and the layers were then separated. The lower aqueous layer was back extracted twice, each time with 170 ml methyl t-butylether. All the upper organic layers were combined and concentrated under vacuum to afford crude methyl 4,6-dimethylpyrimidine-5-carboxylate 103 gm as an oil. The product was purified by chromatography on a silica gel column eluting with heptane/ethyl acetate (7:3) followed by crystallization from heptane, m. p. 43–45° C., 1H NMR (CDCl3): δ2.53 (6H, s, CH3), δ3.96 (3H, s, OCH3), δ8.96 (1H, s, ArH). 13H CMR (CDCl3): δ167.97, δ164.71, δ158.23, δ53.05, δ23.18. HR-MS; Calculated for C7H9N2O2, m/z=153.0664. Found 153.0667.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
62.5 g
Type
reactant
Reaction Step Two
Quantity
258 mL
Type
solvent
Reaction Step Two
Quantity
344 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tert-butoxide
Reactant of Route 2
Potassium tert-butoxide
Reactant of Route 3
Potassium tert-butoxide
Reactant of Route 4
Potassium tert-butoxide
Reactant of Route 5
Potassium tert-butoxide
Reactant of Route 6
Potassium tert-butoxide

Citations

For This Compound
37,500
Citations
E Shirakawa, X Zhang, T Hayashi - Angewandte Chemie, 2011 - Wiley Online Library
The Mizoroki–Heck reaction is a versatile method used to prepare styrene derivatives from readily available aryl halides and alkenes.[1] A major drawback of this method is the …
Number of citations: 181 onlinelibrary.wiley.com
M Schlosser, S Strunk - Tetrahedron letters, 1984 - infoscience.epfl.ch
… The reactivity pattern of the butyllithium/potassium tert-butoxide mixt. with cumene differs significantly from that of BuK and thus disproves the claimed identity of these two reagents. [on …
Number of citations: 195 infoscience.epfl.ch
ID Jenkins, EH Krenske - ACS omega, 2020 - ACS Publications
The hydrosilane/potassium tert-butoxide reagent system has attracted significant attention over the last 5 years since the discovery of its ability to silylate heteroarene C–H bonds. …
Number of citations: 16 pubs.acs.org
DE Pearson, CA Buehler - Chemical Reviews, 1974 - ACS Publications
B. Keto Steroids C. Nitriles D. Esters E. Amides (a-Alkylation) F. Amides (N-Alkylation) G. Alkoxides (toForm Ethers, Epoxides, Ketals and Related Types) H. Nitrates and Nitrites IV …
Number of citations: 128 pubs.acs.org
T Liu, K Wu, L Wang, Z Yu - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… not undergo the dehydrogenation reaction under the standard conditions (Table 2), suggesting the necessity of a nitrogen atom in the substrate to coordinate potassium tert-butoxide. …
Number of citations: 40 onlinelibrary.wiley.com
P Benrath, M Kaiser, T Limbach… - Angewandte Chemie …, 2016 - Wiley Online Library
… Herein we present mixed alkali‐metal alkyl/alkoxy compounds produced by reaction of neopentyllithium with potassium tert‐butoxide. The key to success was the good solubility and …
Number of citations: 45 onlinelibrary.wiley.com
WB Liu, DP Schuman, YF Yang… - Journal of the …, 2017 - ACS Publications
… We have demonstrated that potassium tert-butoxide (KOt-Bu) alone can catalyze the direct cross-dehydrogenative coupling of heteroarenes with hydrosilanes (Scheme 1b). (10) This …
Number of citations: 175 pubs.acs.org
A Weickgenannt, M Oestreich - Chemistry–An Asian Journal, 2009 - Wiley Online Library
… Sodium or potassium tert-butoxide and a transition metal salt … the catalytic activity of potassium tert-butoxide alone, as … , 5 , 7 but the present potassium tert-butoxide catalysis displays …
Number of citations: 74 onlinelibrary.wiley.com
J Madasu, S Shinde, R Das, S Patel… - Organic & Biomolecular …, 2020 - pubs.rsc.org
… Potassium tert-butoxide became a point of attraction for synthetic chemists. It was found that it can promote the synthesis of benzimidazole, a scaffold of crucial importance in medicinal …
Number of citations: 18 pubs.rsc.org
S Banerjee, YF Yang, ID Jenkins, Y Liang… - Journal of the …, 2017 - ACS Publications
… Recently, it was reported that C–H bonds in aromatic heterocycles were converted to C–Si bonds by reaction with hydrosilanes under the catalytic action of potassium tert-butoxide alone…
Number of citations: 120 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.